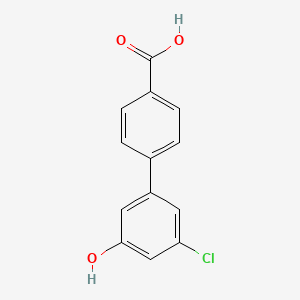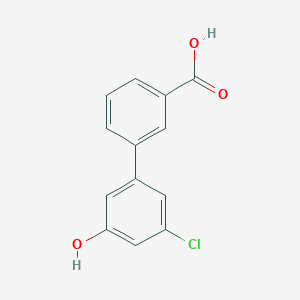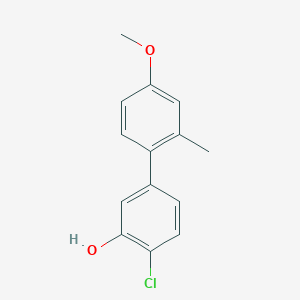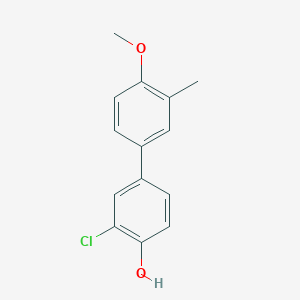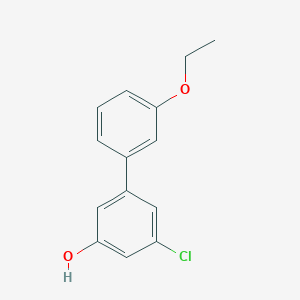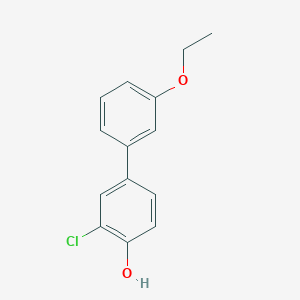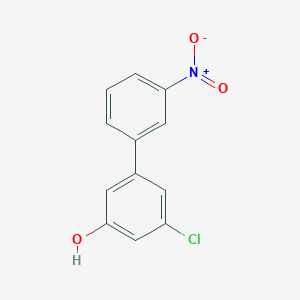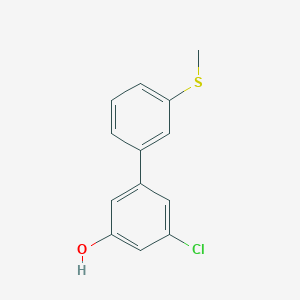
2-Chloro-5-(3-nitrophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-nitrophenyl)phenol, 95% (2C5NP) is a chemical compound that is used in a variety of scientific research applications. It is a phenol derivative with a nitro group on the para-position of the benzene ring. 2C5NP is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and dimethylformamide. It is a commonly used reagent in organic synthesis and has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Mechanism of Action
2-Chloro-5-(3-nitrophenyl)phenol, 95% is an inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. 2-Chloro-5-(3-nitrophenyl)phenol, 95% binds to the active site of the enzyme and inhibits its activity, thus preventing the formation of prostaglandins.
Biochemical and Physiological Effects
2-Chloro-5-(3-nitrophenyl)phenol, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have an inhibitory effect on the growth of certain cancer cells. Additionally, 2-Chloro-5-(3-nitrophenyl)phenol, 95% has been shown to have antioxidant and anti-allergic effects.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-nitrophenyl)phenol, 95% is a useful reagent for laboratory experiments due to its high purity and low cost. It is also relatively stable and can be stored for long periods of time. However, it is not suitable for use in humans due to its potential toxicity.
Future Directions
In the future, 2-Chloro-5-(3-nitrophenyl)phenol, 95% could be used in the development of new pharmaceuticals and other organic compounds. Additionally, it could be used in the study of enzyme inhibition and protein-protein interactions. Furthermore, it could be used in the study of cancer cells and the development of new cancer treatments. Finally, it could be used in the development of new polymers, catalysts, and other materials.
Synthesis Methods
2-Chloro-5-(3-nitrophenyl)phenol, 95% can be synthesized through a variety of methods, including the nitration of phenol with nitric acid, the reaction of 2-chloro-5-nitrophenol with sodium hydroxide, and the reaction of 2-chloro-5-nitrobenzoic acid with sodium hydroxide. The most commonly used method is the reaction of 2-chloro-5-nitrobenzoic acid with sodium hydroxide. This reaction produces 2-Chloro-5-(3-nitrophenyl)phenol, 95% in a yield of 95%.
Scientific Research Applications
2-Chloro-5-(3-nitrophenyl)phenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of polymers, catalysts, and other materials. Additionally, 2-Chloro-5-(3-nitrophenyl)phenol, 95% has been used in the study of enzyme inhibition and the study of protein-protein interactions.
properties
IUPAC Name |
2-chloro-5-(3-nitrophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)14(16)17/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUUCZPPHGIJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685975 |
Source


|
| Record name | 4-Chloro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-nitrophenyl)phenol | |
CAS RN |
1261971-99-6 |
Source


|
| Record name | 4-Chloro-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

